molecular formula C7H15NO2 B2566231 Methyl 3-(isopropylamino)propanoate CAS No. 42313-51-9

Methyl 3-(isopropylamino)propanoate

Cat. No. B2566231
CAS RN: 42313-51-9
M. Wt: 145.202
InChI Key: CDMLINZNKOVCCN-UHFFFAOYSA-N
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Description

Methyl 3-(isopropylamino)propanoate is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 . It is used for research purposes .


Synthesis Analysis

The synthesis of propanol from propanoic acid involves two steps: esterification of propanoic acid and methanol in the presence of a sulfuric acid catalyst to produce methyl propanoate, and reduction of methyl propanoate with sodium using ethylene glycol as a solvent to yield propanol . The esterification of propanoic acid with methanol produced methyl propanoate in a 75% yield .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 24 bonds. There are 9 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .


Chemical Reactions Analysis

Esters, such as this compound, can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation . In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .

Scientific Research Applications

Cardiovascular Research

  • Research on aryloxypropanolamine derivatives, structurally related to Methyl 3-(isopropylamino)propanoate, has demonstrated their potential in treating cardiovascular diseases. For instance, compounds with the propanolamine group have shown significant cardio-protective and antiarrhythmic activities in animal models, suggesting their utility in cardiovascular therapeutics (Nikam et al., 2011).

Chemical Synthesis and Engineering

  • The direct amination of 2-propanol to produce isopropylamine, a process utilizing catalysts like Cu-Ni-Zn-Mg/Al2O3, represents an essential chemical engineering application. This synthesis route highlights the compound's role in producing intermediates for further chemical processes (Huang Feng-xing, 2001).

Polymer Science

  • In polymer science, this compound-related compounds have been used to create water-soluble thermo-sensitive resins with tertiary amine oxide substituents. These resins exhibit unique thermal behaviors, potentially applicable in thermal laser imaging and other advanced material science applications (Li An et al., 2015).

Safety and Hazards

Methyl 3-(isopropylamino)propanoate is considered an irritant . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and use personal protective equipment .

properties

IUPAC Name

methyl 3-(propan-2-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6(2)8-5-4-7(9)10-3/h6,8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMLINZNKOVCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42313-51-9
Record name methyl 3-[(propan-2-yl)amino]propanoate
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Synthesis routes and methods

Procedure details

8.6 g of methyl acrylate are added dropwise to 5.9 g of isopropylamine under ice-cooling and stirring. The mixture is further stirred at room temperature for 5 hours. Then, the reaction mixture is distilled under reduced pressure. 12.3 g of methyl 3-isopropylaminopropionate are thereby obtained as a colorless oil. Yield: 84.5%
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One

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